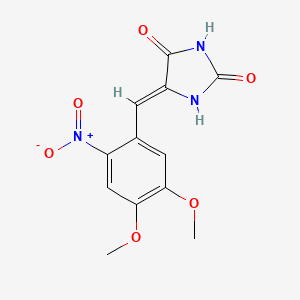

5-(4,5-dimethoxy-2-nitrobenzylidene)-2,4-imidazolidinedione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of related imidazolidinedione derivatives often involves catalytic hydrogenation of corresponding benzylidene compounds or direct acylation of alkali metal salts of arylidene derivatives. For instance, a study on the synthesis of 5-(4-dimethylaminobenzyl)imidazolidine-2,4-dione, a compound with structural similarities, showcased a method involving catalytic hydrogenation, indicating a potential pathway for synthesizing derivatives of the compound (Wessels, Schwan, & Pong, 1980).

Molecular Structure Analysis

The molecular structure of imidazolidinedione derivatives has been elucidated through various analytical techniques, including crystallography. For example, the crystal structure, Hirshfeld surface analysis, and PIXEL calculations of a structurally related compound were conducted, providing insight into the compound's molecular interactions and conformation (Gomes et al., 2019).

Chemical Reactions and Properties

Research on imidazolidinedione derivatives reveals a broad spectrum of chemical reactions and properties. Studies have explored the reactivity of these compounds, including their potential as intermediates in the synthesis of various biologically active molecules. For instance, the synthesis of 5-(arylidene)-3-(4-methylbenzoyl)thiazolidine-2,4-diones demonstrated the utility of these compounds in creating biologically relevant structures (Popov-Pergal et al., 2010).

Physical Properties Analysis

The physical properties of imidazolidinedione derivatives, including melting points, solubility, and crystallinity, are crucial for their practical application. Studies on the thermal behavior and crystal structure of related compounds provide valuable data for understanding the stability and solubility characteristics of these chemicals (Min et al., 2012).

Chemical Properties Analysis

The chemical properties of imidazolidinedione derivatives, such as reactivity towards various chemical agents and stability under different conditions, have been extensively studied. Research into the synthesis and structure of substituted benzyl and nitrobenzyl derivatives of imidazolidinediones and thiazolidinediones sheds light on the compound's chemical versatility and potential for modification (Amorim et al., 1992).

Aplicaciones Científicas De Investigación

Antidepressant Activity

Research has shown that derivatives of imidazolidinedione, such as 5-(4-dimethylaminobenzyl)imidazolidine-2,4-dione, exhibit potential antidepressant activity. This compound, prepared through catalytic hydrogenation, showed significant efficacy in mouse models for antidepressant testing without inhibiting the uptake of biogenic amines or having monoamine oxidase inhibitory activity. This suggests a novel mechanism of action distinct from tricyclic antidepressants and monoamine oxidase inhibitors (Wessels, Schwan, & Pong, 1980).

Neuroprotective Effects

Oxyresveratrol imine derivatives, related to 5-(4,5-dimethoxy-2-nitrobenzylidene)-2,4-imidazolidinedione, have shown promising neuroprotective effects. These compounds significantly protect against hydrogen peroxide-induced cell death in PC12 cells, a model for neuronal damage. The most effective imine analog demonstrated cytoprotective effects through the regulation of heme oxygenase-1 expression and nuclear factor E2-related factor 2 translocation (Hur et al., 2013).

Antimicrobial and Antitubercular Agents

Synthesis and evaluation of 4-thiazolidinone derivatives, including those similar to this compound, have been explored for their antibacterial, antifungal, and antitubercular activities. These compounds, synthesized from 2-amino-5-nitrothiazole, showed significant activity against selected bacteria, fungi, and Mycobacterium tuberculosis, indicating their potential as antimicrobial and antitubercular agents (Samadhiya, Sharma, Srivastava, & Srivastava, 2014).

Phosphodiesterase Inhibition

Analogues of 4-(3,4-dimethoxybenzyl)-2-imidazolidinone have been identified as potent inhibitors of rat erythrocyte adenosine cyclic 3',5'-phosphate phosphodiesterase. This activity suggests their potential use in probing the inhibitory site of the enzyme and exploring physiological effects related to phosphodiesterase inhibition (Sheppard & Wiggan, 1971).

Electrochemical Applications

The electrochemical behavior of hydantoin derivatives, including those structurally related to this compound, has been studied. These investigations highlight the potential of such compounds in understanding biochemical actions and exploring new pathways for their application in electrochemical sensors and devices (Nosheen et al., 2012).

Propiedades

IUPAC Name |

(5Z)-5-[(4,5-dimethoxy-2-nitrophenyl)methylidene]imidazolidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3O6/c1-20-9-4-6(3-7-11(16)14-12(17)13-7)8(15(18)19)5-10(9)21-2/h3-5H,1-2H3,(H2,13,14,16,17)/b7-3- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJPAIGNTJMFCHX-CLTKARDFSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)C=C2C(=O)NC(=O)N2)[N+](=O)[O-])OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C(=C1)/C=C\2/C(=O)NC(=O)N2)[N+](=O)[O-])OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-{[(1S*,5R*)-3-(3-phenylpropyl)-3,6-diazabicyclo[3.2.2]non-6-yl]carbonyl}-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B5600831.png)

![3-methyl-8-[(2-pyridin-3-yl-1,3-thiazol-4-yl)carbonyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5600836.png)

![1-[(4-bromo-2,5-dimethylphenyl)sulfonyl]azepane](/img/structure/B5600843.png)

![2-[1-(imidazo[1,2-a]pyridin-6-ylcarbonyl)piperidin-3-yl]-1,3-benzoxazole](/img/structure/B5600846.png)

![5,7-dimethyl-N-(2-phenylethyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide](/img/structure/B5600882.png)

![3-{[benzyl(methyl)amino]methyl}-6-chloro-2-methyl-4-quinolinol](/img/structure/B5600884.png)

![1-[(dimethylamino)sulfonyl]-N-{2-[ethyl(4-methylphenyl)amino]ethyl}-4-piperidinecarboxamide](/img/structure/B5600887.png)

![6-[(4-bromobenzyl)thio]-1,2,4-triazine-3,5(2H,4H)-dione](/img/structure/B5600899.png)

![N-[2-(1-azepanyl)-2-oxoethyl]-N-(2-chlorophenyl)methanesulfonamide](/img/structure/B5600907.png)

![5-(4-pyridinyl)-4-[(3-pyridinylmethylene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5600924.png)

![2-{3-[(4-ethyl-1-piperazinyl)carbonyl]phenoxy}-4-methylpyrimidine](/img/structure/B5600938.png)